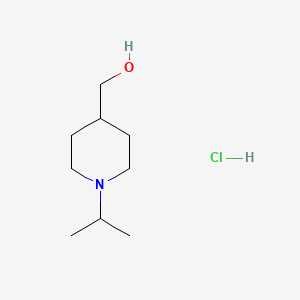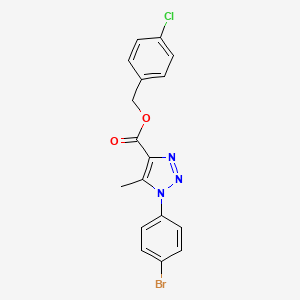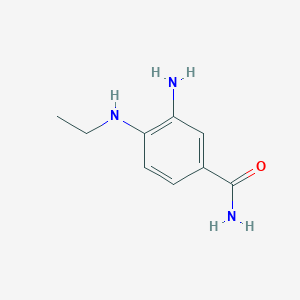
2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile is a heterocyclic organic compound belonging to the class of isoquinolines. It has the molecular formula C18H14N2O and a molecular weight of 274.32 g/mol . This compound is known for its unique structural features, which include a benzoyl group, a methyl group, and a carbonitrile group attached to an isoquinoline core.
Preparation Methods
The synthesis of 2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylbenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized and further reacted with benzoyl chloride and cyanide sources under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Scientific Research Applications
2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile can be compared with other isoquinoline derivatives such as:
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carbonitrile group.
8-Methyl-2,3-dihydroisoquinoline-1-carbonitrile: Similar structure but lacks the benzoyl group.
2-Benzoylisoquinoline: Similar structure but lacks the methyl and carbonitrile groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-benzoyl-8-methyl-3H-isoquinoline-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13-6-5-9-14-10-11-20(16(12-19)17(13)14)18(21)15-7-3-2-4-8-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWTQDRQWPYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CCN(C(=C12)C#N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2582974.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2582979.png)
![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)







![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2582995.png)
![2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2582996.png)
